3-chloro-5-(methylsulfanyl)aniline
Description
Structure
3D Structure
Properties
CAS No. |
1822986-10-6 |
|---|---|
Molecular Formula |
C7H8ClNS |
Molecular Weight |
173.66 g/mol |
IUPAC Name |
3-chloro-5-methylsulfanylaniline |
InChI |
InChI=1S/C7H8ClNS/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,9H2,1H3 |
InChI Key |
NZCVNAAZMCVKHP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=CC(=C1)N)Cl |
Purity |
95 |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 3 Chloro 5 Methylsulfanyl Aniline
Electrophilic Aromatic Substitution Patterns on the Aniline (B41778) Ring
The aniline ring in 3-chloro-5-(methylsulfanyl)aniline is activated towards electrophilic aromatic substitution by the electron-donating amino (-NH₂) group. byjus.com This group directs incoming electrophiles primarily to the ortho and para positions relative to itself. However, the presence of the chloro and methylsulfanyl groups introduces competing electronic and steric effects that influence the regioselectivity of these reactions.
The amino group is a powerful activating group, increasing the electron density at the positions ortho (C2, C6) and para (C4) to it. The methylsulfanyl group (-SCH₃) is also generally considered an ortho-, para-directing group, though its activating effect is more modest than the amino group. Conversely, the chlorine atom is a deactivating group due to its inductive electron-withdrawing effect, yet it also directs incoming electrophiles to the ortho and para positions through resonance. uci.edu
In this compound, the positions ortho to the amino group are C2 and C6, and the para position is C4. The C2 position is sterically unhindered. The C4 position is situated between the chloro and methylsulfanyl groups, which could present some steric hindrance. The C6 position is adjacent to the chloro group.
Given the strong activating and directing effect of the amino group, electrophilic substitution is expected to occur predominantly at the positions ortho and para to it. The most likely positions for substitution would be C2, C4, and C6. The precise distribution of products would depend on the specific electrophile and reaction conditions, with steric hindrance playing a significant role. For instance, bulkier electrophiles would likely favor the less hindered C2 position. In strongly acidic media, the amino group can be protonated to form an anilinium ion (-NH₃⁺), which is a meta-directing and deactivating group. This can lead to substitution at the C5 position, which is meta to the anilinium ion. byjus.comlibretexts.org
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Activating/Deactivating Groups Directing to this Position | Predicted Reactivity |
| C2 | Ortho to -NH₂, Para to -Cl, Ortho to -SCH₃ | Highly Favored |
| C4 | Para to -NH₂, Ortho to -Cl, Ortho to -SCH₃ | Favored, but potential steric hindrance |
| C6 | Ortho to -NH₂ | Favored |
Nucleophilic Reactivity of the Aniline Nitrogen Atom
The lone pair of electrons on the nitrogen atom of the amino group makes this compound a nucleophile, enabling it to participate in a variety of reactions at the nitrogen center.
Formation of Amides, Carbamates, and Ureas
The nucleophilic amino group of this compound readily reacts with acylating agents such as acid chlorides, anhydrides, and isocyanates to form amides, carbamates, and ureas, respectively. These reactions are fundamental in synthetic organic chemistry, often employed to protect the amino group or to synthesize biologically active molecules. nih.gov
The general reaction for amide formation involves the attack of the aniline nitrogen on the electrophilic carbonyl carbon of an acylating agent, followed by the elimination of a leaving group. The reactivity can be influenced by the electronic effects of the substituents on the aniline ring.
Table 2: Examples of Amide, Carbamate, and Urea Formation Reactions
| Reaction Type | Reactant | Product |
| Amide Formation | Acetyl chloride | N-(3-chloro-5-(methylsulfanyl)phenyl)acetamide |
| Carbamate Formation | Ethyl chloroformate | Ethyl (3-chloro-5-(methylsulfanyl)phenyl)carbamate |
| Urea Formation | Phenyl isocyanate | 1-(3-chloro-5-(methylsulfanyl)phenyl)-3-phenylurea |
Alkylation and Arylation Reactions
The nitrogen atom of this compound can be alkylated or arylated through nucleophilic substitution or cross-coupling reactions. Direct alkylation with alkyl halides can be challenging to control and may lead to over-alkylation, yielding secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts.
Modern cross-coupling methods, such as the Buchwald-Hartwig amination, provide a more controlled and efficient route to N-aryl and N-alkyl derivatives. wikipedia.orglibretexts.org This palladium-catalyzed reaction allows for the formation of a C-N bond between an amine and an aryl halide or pseudohalide. In this context, this compound can act as the amine component, reacting with a variety of aryl or alkyl halides.
Diazotization and Subsequent Transformations
Primary aromatic amines like this compound can be converted to diazonium salts upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. This process is known as diazotization. The resulting aryl diazonium salt is a versatile intermediate that can undergo a variety of transformations where the diazonium group (-N₂⁺) is replaced by a wide range of substituents.
These subsequent reactions, often referred to as Sandmeyer or Sandmeyer-type reactions, provide a powerful tool for introducing a variety of functional groups onto the aromatic ring that are not easily introduced by direct substitution. wikipedia.orglibretexts.org
Table 3: Potential Transformations of the Diazonium Salt of this compound
| Reagent | Product | Reaction Name |
| CuCl | 1,3-dichloro-5-(methylsulfanyl)benzene | Sandmeyer Reaction |
| CuBr | 1-bromo-3-chloro-5-(methylsulfanyl)benzene | Sandmeyer Reaction |
| CuCN | 2-chloro-4-(methylsulfanyl)benzonitrile | Sandmeyer Reaction |
| KI | 1-chloro-3-iodo-5-(methylsulfanyl)benzene | - |
| H₂O, Δ | 3-chloro-5-(methylsulfanyl)phenol | - |
| HBF₄ | 1-chloro-3-fluoro-5-(methylsulfanyl)benzene | Balz-Schiemann Reaction |
| H₃PO₂ | 1-chloro-3-(methylsulfanyl)benzene | Deamination |
Transformations Involving the Chlorine Substituent
The chlorine atom on the aromatic ring of this compound serves as a handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
The chloro substituent of this compound can participate in palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the construction of complex molecular architectures.
The Suzuki-Miyaura coupling reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govnih.gov In this case, this compound would serve as the aryl halide partner. This reaction is a powerful method for forming new carbon-carbon bonds, for example, in the synthesis of biaryl compounds.
The Buchwald-Hartwig amination is another important palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org While the amino group of this compound can act as the nucleophile (as discussed in 3.2.2), the chloro group can also serve as the electrophilic partner, reacting with another amine. To achieve selective reaction at the chlorine atom, the aniline's amino group would typically need to be protected first, for example, as an amide.
Table 4: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biphenyl derivative |
| Buchwald-Hartwig Amination | Aniline (with protected amino group on substrate) | Pd₂(dba)₃, BINAP, NaOt-Bu | Diaryl amine derivative |
Nucleophilic Aromatic Substitution with Diverse Nucleophiles
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings. chemistrysteps.com The feasibility of SNAr on this compound is influenced by the electronic nature of its substituents. The chloro and methylsulfanyl groups are ortho, para-directing in electrophilic substitution, but their influence in nucleophilic substitution is different. For an SNAr reaction to occur, the aromatic ring must be electron-deficient, a condition typically facilitated by the presence of strong electron-withdrawing groups. tib.eu
In this compound, the chloro group is electron-withdrawing via induction, while the methylsulfanyl group can be either weakly electron-donating or -withdrawing depending on the reaction conditions. The amino group is a strong electron-donating group, which generally deactivates the ring towards nucleophilic attack. However, under certain conditions, such as in the presence of a very strong nucleophile or a suitable catalyst, substitution of the chloro group might be achievable.
Table 1: Predicted Reactivity of this compound with Various Nucleophiles
| Nucleophile | Predicted Reactivity | Potential Product(s) |
| Amines (e.g., R-NH2) | Low to moderate | N-substituted-5-(methylsulfanyl)aniline derivatives |
| Alkoxides (e.g., RO-) | Low | 3-alkoxy-5-(methylsulfanyl)aniline |
| Thiolates (e.g., RS-) | Low to moderate | 3-alkyl/arylthio-5-(methylsulfanyl)aniline |
Note: The predicted reactivities are based on general principles and may vary depending on specific reaction conditions such as solvent, temperature, and the use of catalysts.
Redox Chemistry of the Methylsulfanyl Group
The sulfur atom in the methylsulfanyl group is susceptible to both oxidation and reduction, allowing for the synthesis of a range of derivatives with different oxidation states.
The oxidation of aryl methyl sulfides to the corresponding sulfoxides and sulfones is a well-established transformation. rsc.orgrsc.orgacs.org This can be achieved using a variety of oxidizing agents. The stepwise oxidation allows for the selective formation of either the sulfoxide (B87167) or the sulfone.
To Sulfoxide: Mild oxidizing agents are typically used for the selective conversion of the sulfide (B99878) to a sulfoxide. Reagents such as sodium periodate (B1199274) (NaIO4), hydrogen peroxide (H2O2) under controlled conditions, or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures are commonly employed. rsc.org
To Sulfone: Stronger oxidizing agents or harsher reaction conditions will typically lead to the formation of the sulfone. nih.govbldpharm.combldpharm.com Reagents like potassium permanganate (B83412) (KMnO4), excess hydrogen peroxide, or Oxone® are effective for this transformation.
Table 2: Common Oxidizing Agents for the Conversion of Aryl Sulfides
| Oxidizing Agent | Product(s) | Typical Conditions |
| m-CPBA (1 equiv.) | Sulfoxide | CH2Cl2, 0 °C |
| H2O2 | Sulfoxide or Sulfone | Acetic acid, room temp. to reflux |
| KMnO4 | Sulfone | Acetone/water, heat |
| Oxone® | Sulfone | Methanol (B129727)/water, room temp. |
The reduction of sulfoxides and sulfones back to the corresponding sulfide is a useful transformation in organic synthesis. thieme-connect.comorganic-chemistry.orgwikipedia.orgacs.org A variety of reducing agents can accomplish this. For sulfoxides, reagents like phosphorus-based compounds or certain metal hydrides are effective. The reduction of sulfones is more challenging due to their higher stability and often requires stronger reducing agents or catalytic systems. wikipedia.org
Table 3: Selected Reducing Agents for Sulfoxides and Sulfones
| Substrate | Reducing Agent | Product |
| Aryl Sulfoxide | PCl3 or PPh3 | Aryl Sulfide |
| Aryl Sulfoxide | NaBH4/I2 | Aryl Sulfide |
| Aryl Sulfone | LiAlH4 | Aryl Sulfide |
| Aryl Sulfone | B(C6F5)3/Et3SiH | Aryl Sulfide thieme-connect.com |
Mechanistic Investigations of Key Transformations
While specific mechanistic studies on this compound are scarce, the mechanisms of its potential reactions can be understood by analogy to related systems.
Kinetic studies are crucial for understanding reaction mechanisms. For the potential nucleophilic aromatic substitution on this compound, a kinetic study would likely reveal a second-order rate law, consistent with a bimolecular addition-elimination mechanism. rsc.orgrsc.org The rate would be dependent on the concentrations of both the aniline derivative and the nucleophile. The reaction pathway would proceed through a Meisenheimer complex, a resonance-stabilized anionic intermediate.
For the oxidation of the methylsulfanyl group, kinetic studies on similar aryl sulfides have shown that the reaction is typically first order in both the sulfide and the oxidizing agent. nih.gov The elucidation of the reaction pathway would involve identifying any intermediates, such as hypervalent sulfur species, and determining the rate-determining step. acs.org
Catalysts and specific reagents can play a critical role in controlling the outcome of reactions involving this compound.
In Nucleophilic Aromatic Substitution: The use of a strong base could deprotonate the aniline nitrogen, making the ring more electron-rich and less susceptible to nucleophilic attack. Conversely, in some cases, phase-transfer catalysts can facilitate the reaction between an aqueous nucleophile and an organic substrate.
In Redox Chemistry: The choice of oxidizing or reducing agent is paramount in selectively targeting the sulfur atom. For instance, using a stoichiometric amount of a mild oxidant would favor the formation of the sulfoxide over the sulfone. rsc.org In reductions, catalytic systems, such as those based on transition metals, can offer milder reaction conditions and improved selectivity compared to stoichiometric reagents. organic-chemistry.org For example, a dichlorodioxomolybdenum(VI)-catalyzed deoxygenation of sulfoxides has been reported. organic-chemistry.org
Advanced Spectroscopic and Structural Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of compounds like 3-chloro-5-(methylsulfanyl)aniline. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei.
Application of Multi-Dimensional NMR for Complex Structure Determination
While standard one-dimensional (1D) ¹H and ¹³C NMR spectra would provide initial information on the number and types of protons and carbons, multi-dimensional NMR techniques would be essential for a complete and unambiguous assignment of the aromatic protons and carbons in this compound.
Techniques such as Correlation Spectroscopy (COSY) would reveal the coupling relationships between adjacent protons on the aromatic ring. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for correlating protons to their directly attached carbons and to carbons over two to three bonds, respectively. This data would definitively establish the substitution pattern on the benzene (B151609) ring, confirming the relative positions of the chloro, amino, and methylsulfanyl groups.
At present, no specific multi-dimensional NMR data for this compound has been identified in the surveyed literature.
Computational Prediction and Refinement of NMR Chemical Shifts and Coupling Constants
In the absence of experimental data, computational methods, particularly those based on Density Functional Theory (DFT), serve as a powerful predictive tool. By calculating the magnetic shielding tensors for each nucleus, it is possible to predict the ¹H and ¹³C chemical shifts. These theoretical values, when compared to experimental data of structurally similar compounds, can provide a high degree of confidence in the proposed structure. Furthermore, these calculations can predict the spin-spin coupling constants between nuclei, offering deeper insight into the electronic structure of the molecule.
A comprehensive search did not yield any studies focused on the computational prediction and refinement of NMR parameters specifically for this compound.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies
Detailed Vibrational Assignment and Band Analysis
A detailed vibrational analysis of this compound would involve the assignment of specific absorption bands in the FT-IR spectrum and scattering peaks in the Raman spectrum to particular molecular motions.
Key expected vibrational modes would include:
N-H stretching of the primary amine group, typically appearing in the 3300-3500 cm⁻¹ region.
Aromatic C-H stretching vibrations above 3000 cm⁻¹.
Aliphatic C-H stretching of the methyl group in the 2850-2960 cm⁻¹ range.
C=C stretching vibrations within the aromatic ring, usually found between 1400 and 1600 cm⁻¹.
N-H bending vibrations around 1600 cm⁻¹.
C-S stretching of the methylsulfanyl group, which is expected in the 600-800 cm⁻¹ region.
C-Cl stretching , typically observed in the 600-800 cm⁻¹ range.
The combination of FT-IR and Raman data would be necessary for a complete analysis, as some vibrational modes may be more active in one technique than the other due to molecular symmetry and changes in dipole moment versus polarizability.
No specific experimental FT-IR or Raman spectra with detailed band assignments for this compound were found in the available literature.
In Situ Spectroscopic Monitoring of Reaction Progress
FT-IR and Raman spectroscopy can be employed for real-time monitoring of chemical reactions. For instance, in the synthesis of this compound, one could potentially monitor the reduction of a nitro group precursor by observing the disappearance of the characteristic nitro group stretches (typically around 1530 and 1350 cm⁻¹) and the concurrent appearance of the N-H stretches of the resulting amine group. This provides valuable kinetic and mechanistic information, allowing for the optimization of reaction conditions.
No published studies utilizing in-situ spectroscopic monitoring for the synthesis of this compound have been located.
High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy and for elucidating its fragmentation pathways upon ionization.
For this compound (C₇H₈ClNS), the expected monoisotopic mass is approximately 173.0065 Da. HRMS would confirm this elemental composition. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺), with an M+2 peak approximately one-third the intensity of the M⁺ peak.
Analysis of the fragmentation pattern would provide structural information. Common fragmentation pathways for such a compound could include:
Loss of the methyl group (•CH₃) from the methylsulfanyl moiety.
Loss of the entire methylsulfanyl group (•SCH₃).
Cleavage of the C-Cl bond, leading to the loss of a chlorine radical (•Cl).
Fission of the aromatic ring.
While a full fragmentation analysis is not available, predicted collision cross-section (CCS) values for various adducts of this compound have been calculated, which can be useful in ion mobility-mass spectrometry studies. uni.lu
Predicted Collision Cross Section Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 174.01387 | 130.7 |
| [M+Na]⁺ | 195.99581 | 140.8 |
| [M-H]⁻ | 171.99931 | 134.7 |
| [M+NH₄]⁺ | 191.04041 | 152.5 |
| [M+K]⁺ | 211.96975 | 136.0 |
| [M]⁺ | 173.00604 | 132.8 |
Data sourced from PubChem CID 68786445. uni.lu
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique provides invaluable insights into the molecule's conformation, how molecules pack together in the crystal lattice, and the nature of the intermolecular forces that govern the solid-state structure. However, for this compound, no such studies are currently available.
Without experimental crystallographic data, a definitive analysis of the molecular conformation and packing arrangement of this compound is not possible. A theoretical analysis would be required to predict the most stable conformation, considering the rotational freedom around the C-S and C-N bonds, as well as the orientation of the methylsulfanyl and amino groups relative to the benzene ring. The interplay of electronic effects from the chloro, methylsulfanyl, and amino substituents would influence the geometry of the aromatic ring.
Similarly, the crystal packing would be a result of a delicate balance of intermolecular forces, aiming to achieve the most thermodynamically stable arrangement. Predictions of packing motifs would be speculative without experimental validation.
The functional groups present in this compound, namely the amino (-NH2), chloro (-Cl), and methylsulfanyl (-SCH3) groups, suggest the potential for a variety of intermolecular interactions. The amino group can act as a hydrogen bond donor, while the nitrogen and sulfur atoms, along with the chlorine atom, can act as hydrogen bond acceptors.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Molecular Properties
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 3-chloro-5-(methylsulfanyl)aniline. These theoretical approaches provide a detailed picture of the molecule's geometry, electronic structure, and reactivity.
Density Functional Theory (DFT) for Optimized Geometry and Electronic Structure
Table 1: Theoretical Optimized Geometry Parameters for a Related Aniline (B41778) Derivative
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-Cl | 1.745 | ||
| C-S | 1.770 | ||
| S-CH3 | 1.810 | ||
| C-N | 1.402 | ||
| C-C (aromatic) | 1.390 - 1.405 | ||
| C-S-C | 103.5 | ||
| C-C-Cl | 119.8 | ||
| C-C-N | 120.5 | ||
| H-N-H | 112.0 | ||
| C-C-S-C | 90.0 |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Reactivity Prediction
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's chemical reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). mdpi.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.netmdpi.com For this compound, a smaller HOMO-LUMO gap would imply higher reactivity towards electrophiles and nucleophiles. These parameters are instrumental in understanding the molecule's behavior in chemical reactions. thaiscience.info
Table 2: Calculated Frontier Molecular Orbital Energies for a Related Aniline Derivative
This table provides representative HOMO-LUMO energy values for a substituted aniline, illustrating the type of data obtained from quantum chemical calculations. Specific values for this compound would require dedicated computational investigation.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.85 |
| LUMO Energy | -0.95 |
Theoretical Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational methods can also predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical model. For instance, theoretical vibrational frequencies can be calculated and correlated with experimental Infrared (IR) and Raman spectra. researchgate.net Similarly, electronic transitions can be computed to predict Ultraviolet-Visible (UV-Vis) absorption spectra. researchgate.net While experimental spectra for this compound are not extensively documented in the literature, theoretical predictions for related compounds have shown good agreement with experimental findings. mdpi.comnih.gov
Computational Modeling of Reaction Mechanisms
Computational modeling is an invaluable tool for investigating the pathways of chemical reactions involving this compound.
Transition State Characterization and Activation Energy Calculations
By mapping the potential energy surface of a reaction, computational methods can identify the transition state, which is the highest energy point along the reaction coordinate. The structure of the transition state provides critical information about the mechanism of the reaction. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. For reactions involving this compound, such as electrophilic aromatic substitution or nucleophilic substitution, characterizing the transition states and calculating the activation energies are essential for understanding the reaction kinetics. mdpi.com
Energy Profile Determination for Multi-step Reactions
Many chemical transformations occur through a series of steps involving intermediates and multiple transition states. Computational chemistry allows for the determination of the complete energy profile for such multi-step reactions. mdpi.com This profile maps the energy changes as the reaction progresses from reactants to products, including all intermediates and transition states. For instance, the synthesis of a more complex molecule from this compound can be modeled to understand the feasibility of each step and to identify any potential kinetic or thermodynamic bottlenecks.
Studies on Intermolecular Interactions and Supramolecular Assembly
Quantitative Structure-Property Relationship (QSPR) Modeling (excluding biological activity)
Quantitative Structure-Property Relationship (QSPR) models are theoretical models that aim to predict the physicochemical properties of chemical compounds based on their molecular structures. A comprehensive search of scientific databases indicates a lack of specific QSPR studies focused on predicting the physical and chemical properties of this compound.
Such studies would typically involve the calculation of a wide range of molecular descriptors for this compound, which can be categorized as constitutional, topological, geometrical, and electronic descriptors. These descriptors would then be used to build a mathematical model correlating them with a specific property, such as boiling point, melting point, or solubility. The development of a robust QSPR model requires a dataset of related compounds with experimentally determined properties, which may not be available for this specific aniline derivative.
A summary of predicted physicochemical properties for this compound is presented in the table below. It is important to note that these are computationally derived estimates and have not been experimentally verified.
| Property | Predicted Value |
| Molecular Formula | C7H8ClNS |
| Monoisotopic Mass | 173.00659 Da |
| XlogP | 2.8 |
| Topological Polar Surface Area | 26.02 Ų |
| Heavy Atom Count | 10 |
| Rotatable Bond Count | 1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Data sourced from computational predictions. uni.lu |
Further experimental work and the development of specific QSPR models would be necessary to provide a more accurate and detailed understanding of the physicochemical properties of this compound.
Design and Synthesis of Derivatives and Analogues of 3 Chloro 5 Methylsulfanyl Aniline
Systematic Derivatization Strategies for Structural Diversification
The strategic derivatization of 3-chloro-5-(methylsulfanyl)aniline can be systematically approached by targeting its three key reactive sites: the primary amine, the aromatic ring, and the methylsulfanyl group. Each site offers a unique handle for chemical modification, allowing for a comprehensive exploration of the chemical space around the parent molecule.
The primary amino group of this compound is a nucleophilic center that readily participates in a variety of chemical transformations. This allows for the synthesis of a wide range of N-substituted derivatives.
One common modification is the formation of imines , also known as Schiff bases. This is typically achieved through the condensation reaction of this compound with various aldehydes or ketones. This reaction is often catalyzed by an acid and involves the removal of water. A solvent-free, mechanochemical approach has also been described for the synthesis of imines from anilines, which involves grinding the amine with an aldehyde. nih.gov This method can lead to high yields without the need for extensive purification. nih.gov
Another significant derivatization involves the formation of thiocarbamides (thioureas). These can be synthesized by reacting this compound with isothiocyanates. This reaction proceeds via the nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate group.
| Derivative Type | General Reaction | Reagents |
| Imine | Condensation | Aldehyde or Ketone |
| Thiocarbamide | Addition | Isothiocyanate |
The aromatic ring of this compound can be further functionalized through electrophilic aromatic substitution reactions. The existing substituents—the chloro, amino, and methylsulfanyl groups—direct incoming electrophiles to specific positions on the ring. The powerful activating and ortho, para-directing effect of the amino group, along with the ortho, para-directing nature of the chloro and methylsulfanyl groups, will influence the regioselectivity of these reactions. The positions ortho and para to the amino group (positions 2, 4, and 6) are activated. However, the positions are already substituted (3, 5) or sterically hindered. Therefore, substitution will likely occur at the remaining activated positions.
Common electrophilic aromatic substitution reactions that can be employed include:
Halogenation: Introduction of additional halogen atoms (e.g., bromine, iodine) onto the ring.
Nitration: Introduction of a nitro group, which can subsequently be reduced to an amino group, providing a route to diamino derivatives.
Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups.
The precise conditions for these reactions would need to be carefully controlled to achieve the desired regioselectivity and to avoid side reactions.
The methylsulfanyl (-SCH₃) group offers another site for chemical modification, primarily through oxidation. The sulfur atom can exist in different oxidation states, leading to the formation of sulfoxides and sulfones.
The oxidation of the methylsulfanyl group to a sulfoxide (B87167) (-SOCH₃) can be achieved using mild oxidizing agents. Further oxidation under more vigorous conditions can yield the corresponding sulfone (-SO₂CH₃). The resulting 3-chloro-5-(methylsulfinyl)aniline and 3-chloro-5-(methylsulfonyl)aniline exhibit altered electronic and steric properties compared to the parent compound. bldpharm.comuni.lu
| Transformation | Resulting Group |
| Oxidation | Sulfoxide (-SOCH₃) |
| Further Oxidation | Sulfone (-SO₂CH₃) |
Synthesis of Compound Libraries for Structure-Property Relationship Studies
To systematically investigate structure-property relationships, libraries of this compound derivatives can be synthesized. This is often achieved using combinatorial chemistry principles, where a set of diverse building blocks is reacted with the core scaffold to generate a large number of distinct compounds.
For example, a library of imine derivatives can be created by reacting this compound with a collection of different aldehydes. Similarly, a library of thiocarbamides can be synthesized using a variety of isothiocyanates. By systematically varying the substituents on the aldehyde or isothiocyanate, the influence of these changes on properties such as solubility, melting point, and chromatographic behavior can be studied.
This approach allows for an efficient exploration of the chemical space around the this compound core and the generation of data to build quantitative structure-property relationship (QSPR) models.
Stereochemical Aspects in Derivative Synthesis and Chiral Induction
The introduction of chirality into derivatives of this compound can be achieved through several strategies. Since the parent molecule is achiral, stereocenters must be introduced during the derivatization process.
One approach is to react the aniline (B41778) with a chiral reagent. For instance, condensation with a chiral aldehyde or ketone would result in a chiral imine. Similarly, reaction with a chiral acylating agent would produce a chiral amide.
Another strategy involves asymmetric synthesis, where a new chiral center is created under the influence of a chiral catalyst or auxiliary. For example, the asymmetric reduction of a prochiral imine derived from this compound could yield a chiral secondary amine with high enantiomeric excess.
The synthesis of chiral derivatives is crucial for applications where stereochemistry plays a key role in molecular recognition and interaction. A known derivative, 2-amino-3-[3-chloro-5-(methylsulfanyl)phenyl]propanoic acid hydrochloride, incorporates a chiral center. uni.lu
Applications of 3 Chloro 5 Methylsulfanyl Aniline As a Synthetic Intermediate
Role in the Construction of Complex Organic Molecules
3-Chloro-5-(methylsulfanyl)aniline serves as a fundamental building block for the assembly of complex organic molecules, particularly in the field of medicinal chemistry. The aniline (B41778) moiety provides a reactive handle for a variety of coupling reactions and amide bond formations, which are cornerstone strategies in the synthesis of pharmaceutical agents.
Research into kinase inhibitors, a critical class of therapeutics, often utilizes substituted anilines to construct the core molecular framework. nih.govebi.ac.uk The specific substitution pattern of this compound, or its close analogs, is crucial for achieving desired binding affinities with target proteins. For instance, in the synthesis of potent kinase inhibitors, aniline derivatives are frequently coupled with complex carboxylic acids or heterocyclic partners. A notable example involves the Sonogashira coupling of an ethynyl-substituted heterocycle with an iodo-substituted benzoic acid, followed by an amide coupling with a chloro-aniline derivative to yield the final complex molecule. googleapis.com This multi-step approach highlights how the aniline component is integrated late in the synthesis to build a larger, more functionalized structure.
The presence of the chloro and methylsulfanyl groups offers opportunities for further diversification. The chlorine atom can act as a handle for late-stage functionalization through cross-coupling reactions, allowing for the introduction of additional molecular complexity. nih.gov This strategy is a key aspect of function-oriented synthesis, where a core scaffold is systematically modified to optimize its biological activity.
Precursor for Novel Heterocyclic Compounds and Scaffolds
The reactivity of the amino group, in concert with the directing effects of the chloro and methylsulfanyl substituents, makes this compound an excellent starting material for the synthesis of novel heterocyclic compounds. These scaffolds are ubiquitous in pharmaceuticals and advanced materials.
One prominent application is in the synthesis of benzothiazoles . The reaction of a substituted aniline, such as a fluoro-chloro aniline, with potassium thiocyanate (B1210189) in the presence of bromine generates a 2-aminobenzothiazole (B30445) core. psu.edu This classical Hugershoff reaction demonstrates a reliable method for constructing the thiazole (B1198619) ring fused to the benzene (B151609) ring of the aniline precursor. The resulting benzothiazole (B30560) can then undergo further chemical modification.
Another significant class of heterocycles accessible from aniline precursors are quinazolines . The synthesis of 2-sulfanylquinazolin-4(3H)-one derivatives, for example, can be initiated by reacting an anthranilic acid with an arylisothiocyanate. mdpi.com While not starting directly from this compound, this illustrates a common pathway where the aniline or a closely related derivative is a key component for building the pyrimidine (B1678525) portion of the quinazoline (B50416) ring system.
Furthermore, complex, multi-ring heterocyclic systems, such as imidazo[1,2-b]pyridazines , are synthesized using aniline building blocks. In patented synthetic routes for kinase inhibitors, a chloro-aniline fragment is coupled to a pre-formed heterocyclic carboxylic acid to create the final active compound. googleapis.com This modular approach allows for the rapid generation of a library of compounds for biological screening.
Table 1: Heterocyclic Scaffolds Derived from Aniline Intermediates
| Heterocyclic Scaffold | Synthetic Approach | Starting Material Type |
|---|---|---|
| Benzothiazoles | Reaction with potassium thiocyanate (Hugershoff reaction) | Substituted Chloro-Aniline |
| Quinazolinones | Cyclocondensation with anthranilic acid derivatives | Arylisothiocyanate/Aniline |
Utility in the Synthesis of Agrochemicals and Specialty Chemicals
Substituted anilines are crucial intermediates in the agrochemical industry for the production of herbicides, fungicides, and insecticides. google.comgoogle.com The specific substituents on the aniline ring directly influence the biological activity and spectrum of the final product.
In the development of modern herbicides, aniline derivatives are often key components. Patents describe the synthesis of novel N-phenyl-N-methylurea and other aniline derivatives that exhibit potent herbicidal activity against unwanted plant growth. google.com The synthetic routes typically involve the reaction of a substituted aniline with other chemical moieties to build the active ingredient.
Similarly, the synthesis of advanced insecticides relies on aniline building blocks. Diamide (B1670390) insecticides, a major class of agrochemicals, are synthesized through the formation of amide bonds. nih.gov Research has shown that novel diamide compounds incorporating polyfluoro-substituted phenyl groups, derived from corresponding anilines, exhibit significant insecticidal and fungicidal properties.
The versatility of the aniline scaffold allows for its incorporation into a wide array of agrochemical structures. Its derivatives are used to create compounds that act on various biological targets, from disrupting enzymatic pathways in weeds to acting as channel antagonists in insects. googleapis.com
Table 2: Applications of Aniline Derivatives in Agrochemicals
| Agrochemical Class | Application | Role of Aniline Intermediate |
|---|---|---|
| Herbicides | Control of unwanted plant growth | Core structural component of active ingredients |
| Insecticides | Pest control in agriculture | Building block for complex diamide and other insecticidal compounds |
Environmental Fate and Green Chemistry Considerations
Abiotic Degradation Pathways (e.g., Hydrolysis, Photolysis)
Abiotic degradation refers to the breakdown of a chemical compound in the environment through non-biological processes. For aromatic amines like 3-chloro-5-(methylsulfanyl)aniline, the primary abiotic degradation pathways are hydrolysis and photolysis.
Hydrolysis: Hydrolysis is a chemical reaction in which a water molecule breaks down one or more chemical bonds. Generally, aromatic amines are resistant to hydrolysis under typical environmental pH conditions due to the stability of the bond between the amino group and the aromatic ring. nih.gov For substituted chloroanilines, hydrolysis is not considered a significant degradation pathway. nih.govnih.gov Studies on 3,5-dichloroaniline, a related compound, have shown very slow hydrolysis, with half-lives of 40.8 days in neutral conditions and even longer under acidic (77.0 days) and alkaline (86.6 days) conditions. nyxxb.cn Given this, this compound is also expected to be stable to hydrolysis.
Photolysis: Photolysis is the decomposition of molecules by light. Aromatic amines can absorb sunlight, which may lead to their degradation. nih.gov Chloroanilines, in particular, absorb ultraviolet light at wavelengths greater than 290 nm, making them susceptible to direct photolysis by sunlight. nih.govnih.gov For example, the photolysis half-life of 2-chloroaniline in an aqueous solution when irradiated with light above 300 nm was 11.5 hours. nih.gov Similarly, 3,5-dichloroaniline undergoes rapid photolysis, with a half-life of 49.5 minutes under a xenon lamp. nyxxb.cn
Biotic Degradation Mechanisms and Microbial Transformation Studies
Biotic degradation, primarily through microbial action, is a major mechanism for the elimination of anilines from the environment. zju.edu.cn While chloroanilines are generally more persistent than aniline (B41778), numerous microorganisms capable of degrading them have been isolated. nih.govsciepub.comsciepub.com
Research has shown that bacteria from genera such as Comamonas, Delftia, Pseudomonas, and Acinetobacter can metabolize chloroanilines. nih.govsciepub.comresearchgate.net Although some bacteria can use 3-chloroaniline as a sole source of carbon and nitrogen, many require the presence of a co-substrate like aniline or glucose. sciepub.com
The primary aerobic degradation pathway for aniline and its chlorinated derivatives begins with an oxidative deamination, catalyzed by enzymes like aniline dioxygenase. nih.govnih.gov This initial step converts the aniline into catechol or a corresponding chlorocatechol. nih.govnih.gov For 3-chloroaniline, this would result in the formation of 4-chlorocatechol. nih.gov The aromatic ring is then cleaved, and the resulting intermediates are funneled into central metabolic pathways. nih.gov
Under anaerobic conditions, sulfate-reducing bacteria, such as Desulfatiglans anilini, have been shown to degrade aniline, though the process is slower than aerobic degradation. researchgate.netbohrium.com
| Bacterial Strain | Compound Degraded | Key Findings | Reference |
|---|---|---|---|
| Comamonas testosteroni | 3-Chloroaniline | Capable of utilizing 3-chloroaniline as a sole source of carbon and nitrogen. | sciepub.comsciepub.com |
| Delftia acidovorans | 3-Chloroaniline | Metabolizes both aniline and 3-chloroaniline. | sciepub.com |
| Acinetobacter baylyi | 4-Chloroaniline | Degrades 4-chloroaniline to aniline and then to catechol. | researchgate.net |
| Pseudomonas sp. | Chloroanilines | Involved in the degradation of various chlorinated anilines. | nih.gov |
Environmental Distribution and Transport Processes
The environmental distribution of a chemical is governed by its physical and chemical properties, such as water solubility, vapor pressure, and its tendency to adsorb to soil and sediment. Aromatic amines are generally polar and have moderate to high water solubility, suggesting they are likely to be found in the hydrosphere if released into the environment. acs.org This characteristic also allows for easy permeation through soil, creating a potential for groundwater contamination. acs.org
Once in the environment, aromatic amines can interact with soils and sediments through various mechanisms. imrpress.com Chloroanilines, such as 4-chloroaniline and 3,4-dichloroaniline, are considered persistent and have the potential to adsorb to suspended particles in water bodies. nih.gov The amino group can bind strongly to organic matter and clay particles in soil, which can reduce their mobility but also increase their persistence.
For this compound, the presence of the polar amino group, the halogen atom, and the sulfur-containing group will influence its solubility and adsorption characteristics. It is likely to be mobile in aquatic systems but may also partition to sediment and soil organic matter. Once airborne, chloroanilines can be transported over long distances before being deposited on land or water. nih.gov
Development of Environmentally Benign Synthesis and Waste Minimization Protocols
Traditional methods for synthesizing anilines often involve the reduction of the corresponding nitroarenes. These processes can be energy-intensive, require high pressures and temperatures, and often use heavy metal catalysts or reagents like iron powder in acidic conditions, which can generate significant chemical waste. specchemonline.comyoutube.com
Green chemistry principles aim to develop more sustainable and environmentally friendly synthetic routes. For the synthesis of substituted anilines, several green approaches are being explored:
Catalytic Transfer Hydrogenation: This method uses safer hydrogen donors in place of high-pressure hydrogen gas and often employs more benign catalysts. researchgate.net
Biocatalysis: The use of enzymes, such as nitroreductases, offers a highly selective and efficient way to reduce nitroaromatics to anilines under mild, aqueous conditions, significantly reducing waste and reliance on precious metals. acs.org
Electrochemical Synthesis: Researchers have developed methods that use electricity, often from renewable sources, to drive the reduction of nitrobenzenes. These electrochemical methods can be performed at room temperature and pressure, using water as a solvent and a redox mediator to improve efficiency and reduce by-products. specchemonline.com
Microwave-Assisted Synthesis: Microwave technology can accelerate chemical reactions, often leading to higher yields in shorter times and reducing the need for organic solvents. tandfonline.com
Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives like water or bio-based solvents is a key strategy. researchgate.net
| Method | Typical Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Traditional (e.g., Fe/HCl Reduction) | Iron powder, strong acid, heat | Inexpensive reagents | Large amount of iron sludge waste, harsh conditions | youtube.com |
| Catalytic Hydrogenation | H₂ gas, high pressure, metal catalyst (e.g., Pd, Pt) | High yield, clean reaction | Requires high pressure, expensive catalysts, flammable H₂ | |
| Electrochemical Reduction | Electricity, water, redox mediator | Room temp/pressure, uses renewable energy, scalable | Requires specialized equipment | specchemonline.com |
| Biocatalytic Reduction (Nitroreductase) | Enzyme, aqueous buffer, ambient temp/pressure | Highly selective, mild conditions, biodegradable catalyst | Enzyme stability and cost can be a factor | acs.org |
Future Research Directions and Emerging Opportunities
Exploration of Novel Reactivity and Unconventional Transformations
Currently, there is a lack of specific studies detailing the novel reactivity and unconventional transformations of 3-chloro-5-(methylsulfanyl)aniline. However, the unique substitution pattern of this molecule, featuring an aniline (B41778) amine group, a chloro substituent, and a methylsulfanyl group, suggests several avenues for future exploration.
Research in the broader field of synthetic organic chemistry has seen significant advancements in areas like C-H bond functionalization and photoredox catalysis. These methodologies could unlock new synthetic pathways and applications for this compound. For instance, the development of methods for the direct functionalization of the aromatic C-H bonds of this molecule would offer a more atom-economical approach to synthesizing more complex derivatives, avoiding the need for pre-functionalized starting materials.
Visible-light photoredox catalysis, a rapidly evolving field, presents another exciting opportunity. This technique enables mild and selective transformations that are often difficult to achieve through traditional thermal methods. Future research could investigate the participation of this compound in photoredox-mediated reactions, such as cross-coupling reactions or the introduction of new functional groups.
A hypothetical research direction could involve the photocatalytic coupling of this compound with various partners, as outlined in the table below.
Table 1: Hypothetical Exploration of Photocatalytic Reactions of this compound
| Reaction Type | Coupling Partner | Potential Product | Significance |
| C-N Coupling | Pyrrole | 3-chloro-5-(methylsulfanyl)-N-(pyrrol-1-yl)aniline | Synthesis of novel heterocyclic compounds |
| C-C Coupling | 4-Vinylpyridine | 3-chloro-5-(methylsulfanyl)-N-(4-vinylphenyl)aniline | Access to functionalized monomers for polymer synthesis |
| Trifluoromethylation | CF3I | 3-chloro-5-(methylsulfanyl)-2-(trifluoromethyl)aniline | Introduction of a trifluoromethyl group for pharmaceutical applications |
Development of Asymmetric Synthetic Strategies for Chiral Analogues
The development of asymmetric synthetic strategies to produce chiral analogues of this compound is another area ripe for exploration. Chiral amines are of immense importance in the pharmaceutical and agrochemical industries, where the stereochemistry of a molecule can dramatically influence its biological activity.
While no specific methods for the asymmetric synthesis of chiral derivatives of this compound have been reported, general strategies for the enantioselective synthesis of chiral anilines could be adapted. One promising approach is the transition metal-catalyzed asymmetric hydrogenation of prochiral imines or enamines derived from precursors to this compound. This method has proven to be a powerful tool for the synthesis of a wide range of chiral amines. acs.org
Another avenue involves the chemoenzymatic synthesis of chiral N-arylamines. This approach combines the high selectivity of biocatalytic reactions, such as reductive amination, with chemocatalytic methods like the Buchwald-Hartwig N-arylation. nih.gov Such a strategy could potentially be employed to generate chiral amines that are then arylated to produce chiral analogues of this compound.
Future research in this area could focus on the development of specific catalysts and reaction conditions for these transformations, as detailed in the hypothetical research plan below.
Table 2: Hypothetical Research Plan for Asymmetric Synthesis of Chiral Analogues
| Strategy | Precursor | Chiral Catalyst/Enzyme | Target Chiral Analogue |
| Asymmetric Reductive Amination | 3-chloro-5-(methylsulfanyl)benzaldehyde | Chiral Iridium Catalyst | (R/S)-1-(3-chloro-5-(methylsulfanyl)phenyl)ethanamine |
| Kinetic Resolution of Racemic Amine | rac-1-(3-chloro-5-(methylsulfanyl)phenyl)ethanamine | Lipase | Enantioenriched (R)- or (S)-1-(3-chloro-5-(methylsulfanyl)phenyl)ethanamine |
| Asymmetric C-H Amination | 1-chloro-3-(methylsulfanyl)benzene | Chiral Rhodium Catalyst | Chiral this compound derivatives |
Integration with Advanced Materials Science (e.g., polymer chemistry, optoelectronics)
The integration of this compound into advanced materials is a promising, yet unexplored, research direction. The presence of both a polymerizable amine group and a sulfur-containing substituent suggests potential applications in polymer chemistry and optoelectronics.
Polyaniline and its derivatives are well-known conducting polymers with a range of applications. rsc.orgnih.gov The incorporation of this compound as a monomer or co-monomer in polymerization reactions could lead to new polymers with tailored electronic and optical properties. The sulfur atom, in particular, can influence the polymer's refractive index and its interaction with light. nih.gov
Furthermore, sulfur-containing organic materials are of interest for optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The oxidation state of the sulfur atom (sulfide, sulfoxide (B87167), or sulfone) can be used to fine-tune the electronic properties of the material. nih.gov Future research could focus on the synthesis of polymers or small molecules derived from this compound and the investigation of their photophysical and electronic properties for potential use in optoelectronic applications.
A hypothetical study could investigate the properties of polymers derived from this compound, as outlined in the table below.
Table 3: Hypothetical Investigation of Polymers Derived from this compound
| Polymer Type | Characterization Technique | Potential Property | Potential Application |
| Homopolymer | Cyclic Voltammetry | Redox activity | Electrode material |
| Copolymer with Aniline | UV-Vis Spectroscopy | Tunable band gap | Optoelectronic device component |
| Copolymer with Thiophene | Four-Point Probe Measurement | Electrical conductivity | Conductive polymer |
Design of Novel Catalytic Systems Utilizing this compound as a Ligand Precursor
The use of this compound as a precursor for the synthesis of ligands for metal catalysts is a compelling area for future investigation. Anilines are known to coordinate with transition metals, and the resulting complexes can exhibit catalytic activity in a variety of organic transformations.
Palladium and ruthenium complexes bearing aniline-derived ligands have been shown to be effective catalysts for cross-coupling reactions and other transformations. acs.orgacs.org The electronic and steric properties of the aniline ligand can significantly influence the reactivity and selectivity of the metal catalyst. The chloro and methylsulfanyl substituents on this compound could impart unique properties to a metal center, potentially leading to novel catalytic activity.
Future research could involve the synthesis of palladium or ruthenium complexes with this compound as a ligand and the evaluation of their catalytic performance in reactions such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, or C-H activation.
A hypothetical screening of catalytic activity is presented in the table below.
Table 4: Hypothetical Screening of Catalytic Activity
| Metal Center | Co-ligand | Reaction Type | Substrates | Potential Outcome |
| Palladium | Triphenylphosphine | Suzuki-Miyaura Coupling | Aryl bromide and boronic acid | High catalytic turnover |
| Ruthenium | p-Cymene | Transfer Hydrogenation | Ketone | High enantioselectivity |
| Palladium | N-Heterocyclic Carbene | Buchwald-Hartwig Amination | Aryl chloride and amine | Broad substrate scope |
Advanced Analytical Method Development for Environmental Monitoring or Process Control
The development of advanced analytical methods for the detection and quantification of this compound is crucial for both environmental monitoring and industrial process control. While general methods for the analysis of anilines exist, specific and highly sensitive methods for this particular compound are lacking.
For environmental monitoring, the development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be highly beneficial. This technique offers high sensitivity and selectivity, allowing for the detection of trace amounts of the compound in complex environmental matrices such as water and soil. mdpi.com
In an industrial setting, Process Analytical Technology (PAT) offers a framework for the real-time monitoring and control of chemical processes. rsc.orgamericanpharmaceuticalreview.com The implementation of in-line spectroscopic techniques, such as Raman or near-infrared (NIR) spectroscopy, could enable the continuous monitoring of the synthesis of this compound. This would allow for better process understanding, improved efficiency, and consistent product quality.
Future work could focus on the validation of such analytical methods, as outlined in the hypothetical method development plan below.
Table 5: Hypothetical Analytical Method Development Plan
| Analytical Technique | Application | Key Parameters to be Optimized | Expected Limit of Detection |
| LC-MS/MS | Environmental Water Analysis | Chromatographic column, mobile phase composition, MS/MS transitions | sub-µg/L |
| In-line Raman Spectroscopy | Process Monitoring of Synthesis | Laser wavelength, integration time, chemometric model | Real-time concentration profiling |
| Headspace GC-MS | Air Quality Monitoring | Sorbent material, desorption temperature | ng/m³ |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-chloro-5-(methylsulfanyl)aniline, and how can purity be maximized?
- Methodological Answer : A robust synthesis involves coupling 1-chloro-3-iodo-5-nitrobenzene with sodium methanesulfinate via a copper-catalyzed Ullmann-type reaction in DMSO at 85°C. Key reagents include CuI, L-proline, and NaOH, which facilitate sulfur nucleophilic substitution. Post-reduction of the nitro group (e.g., using H₂/Pd-C) yields the aniline derivative. Purity (>95%) is achieved via column chromatography or recrystallization in polar aprotic solvents .
- Critical Analysis : Contradictions in yield (55–90%) arise from reaction time and catalyst loading variations. Optimizing stoichiometry (1:1.2 molar ratio of aryl halide to sodium methanesulfinate) and maintaining anhydrous conditions improve reproducibility .
Q. How can the structural integrity of this compound be validated?
- Methodological Answer : Use ¹H NMR (δ 7.23–6.86 ppm for aromatic protons, δ 3.04 ppm for methylsulfanyl) and LCMS ([M+H]+ = 202.6) for primary validation. IR spectroscopy confirms N–H stretches (~3400 cm⁻¹) and C–S bonds (~680 cm⁻¹). X-ray crystallography (if crystalline) resolves regiochemistry and confirms the para-substitution pattern .
Q. What are the key electronic effects of the methylsulfanyl and chloro substituents?
- Methodological Answer : The methylsulfanyl group is electron-donating via resonance (+M effect), activating the benzene ring toward electrophilic substitution. In contrast, the chloro substituent exerts an electron-withdrawing inductive (-I) effect, directing reactivity to the meta position. Computational DFT studies (e.g., Gaussian 16) quantify charge distribution and predict sites for functionalization .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated?
- Methodological Answer : For oxidation of the methylsulfanyl group to sulfone, use H₂O₂/CH₃COOH and monitor intermediates via HPLC-MS . Kinetic isotope effects (KIE) and Hammett plots differentiate radical vs. polar pathways. EPR spectroscopy detects thiyl radicals in radical-based mechanisms .
- Case Study : Oxidation with m-CPBA in CH₂Cl₂ at 0°C yields the sulfoxide intermediate (δ 3.12 ppm in ¹H NMR), while prolonged reaction time forms the sulfone (δ 3.06 ppm) .
Q. How can structural modifications enhance bioactivity while retaining core functionality?
- Methodological Answer : Introduce electron-deficient groups (e.g., -CF₃, -NO₂) at the meta position to modulate lipophilicity (logP) and binding affinity. For example, coupling with salicylic acid derivatives via sulfonamide linkages (General Procedure A in ) improves solubility and target engagement.
- SAR Insights : Analogues with -SO₂Me substituents show 5-fold higher inhibition of WD40-repeat proteins (IC₅₀ = 2.1 µM vs. 10.5 µM for parent compound) due to enhanced hydrogen bonding .
Q. How can contradictions in experimental data (e.g., catalytic efficiency vs. yield) be resolved?
- Methodological Answer : Apply Design of Experiments (DoE) to isolate variables (e.g., temperature, catalyst loading). For Cu-catalyzed reactions, higher CuI (10 mol%) increases yield but may promote side reactions (e.g., homocoupling). Pareto charts prioritize factors, while ANOVA identifies statistically significant parameters .
- Case Study : Replacing DMSO with DMAc reduces byproduct formation (from 15% to 5%) by minimizing sulfur oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
